![molecular formula C16H12ClNO5S3 B1681960 2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid CAS No. 372972-39-9](/img/structure/B1681960.png)

2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

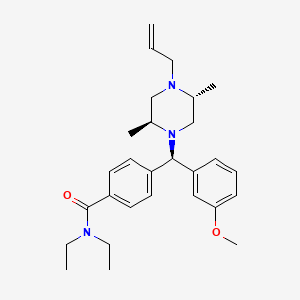

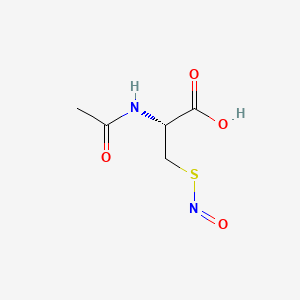

The compound “2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid” is a chemical with the CAS number 372972-39-9 . It has a molecular formula of C16H12ClNO5S3 and a molecular weight of 429.92 . This compound is also known as Sortin2, a sorting inhibitor .

Physical And Chemical Properties Analysis

This compound has a predicted density of 1.68±0.1 g/cm3 and a pKa of 1.19±0.50 .Scientific Research Applications

Enhancement of Endocytic Trafficking

Sortin2 has been found to enhance endocytic trafficking towards the vacuole in Saccharomyces cerevisiae . This effect is most likely at the level where secretory and endocytic pathways are merged . The specificity of Sortin2 over the endomembrane system places it as a powerful biological modulator for cell biology .

Modulation of Protein Targeting

Sortin2 is a synthetic compound that affects protein targeting to the vacuole in Saccharomyces cerevisiae . It interferes with vacuolar delivery of proteins in plants and yeast . The critical features of Sortin2 structure necessary for bioactivity suggest a binding pocket that may recognize two ends of Sortin2 .

Impact on Vacuole Biogenesis and Root Development

In Arabidopsis seedlings, application of Sortin1 and -2 led to reversible defects in vacuole biogenesis and root development . Sortin1 was found to redirect the vacuolar destination of plant carboxypeptidase Y .

Mechanism of Action

Sortin2, also known as “2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid”, “SMSF0018560”, “5-[[5-(3-Chlorophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-3-thiazolidineethanesulfonic acid”, “2-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethane-1-sulfonic acid”, or “MFCD01955026”, is a synthetic compound known to modulate protein trafficking .

Target of Action

The primary target of Sortin2 is the endomembrane system, specifically the endocytic trafficking pathway . It affects the targeting of proteins to the vacuole, a key compartment of the endomembrane system .

Mode of Action

Sortin2 enhances endocytic trafficking towards the vacuole . It interferes with the delivery of proteins, such as the vacuolar protein carboxypeptidase Y (CPY), triggering its secretion . The effect of Sortin2 depends on structural features of the molecule, suggesting compound specificity .

Biochemical Pathways

Sortin2 primarily affects the endocytic process, a pivotal function in uni- and multi-cellular organisms . It enhances the endocytic transport pathway, most likely at the level where secretory and endocytic pathways are merged . This modulation allows for better understanding of the endomembrane system mechanisms and their regulation .

Pharmacokinetics

It is known that sortin2 is a low mass compound , which could potentially influence its absorption, distribution, metabolism, and excretion.

Result of Action

Sortin2’s action results in enhanced endocytic trafficking towards the vacuole . This leads to changes in protein delivery to various cellular compartments of the endomembrane system . In Saccharomyces cerevisiae, for example, it triggers the secretion of the vacuolar protein CPY .

Action Environment

The action of Sortin2 is influenced by the cellular environment. For instance, in yeast, endocytosis towards the vacuole is faster in the presence of Sortin2 .

properties

IUPAC Name |

2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO5S3/c17-11-3-1-2-10(8-11)13-5-4-12(23-13)9-14-15(19)18(16(24)25-14)6-7-26(20,21)22/h1-5,8-9H,6-7H2,(H,20,21,22)/b14-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKZYGAOTUDVNI-NTEUORMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Sortin2 in plants?

A1: Sortin2 functions by enhancing endocytic trafficking towards the vacuole in plant cells. [, , , ] This means it influences the movement of proteins and other molecules within the cell, ultimately leading to their degradation in the vacuole. This process has been linked to lateral root formation in Arabidopsis thaliana, highlighting its role in plant development. You can find more information in these papers: , , ,

Q2: How does Sortin2's effect on endocytic trafficking differ from the known influence of auxin on lateral root formation?

A2: While both Sortin2 and auxin influence lateral root development, they do so through distinct pathways. Sortin2 promotes lateral root formation independently of the auxin receptor complex SCF(TIR). [, ] This suggests an alternative pathway for regulating this developmental process, potentially offering new avenues for research and manipulation of plant root architecture.

Q3: What is the role of phosphatidylinositol 4-kinases (PI4Ks) in the Sortin2-mediated lateral root formation?

A3: Research shows that PI4KIIIβ1 and PI4KIIIβ2, enzymes responsible for phosphatidylinositol 4-phosphate (PI4P) biosynthesis, are crucial for Sortin2-driven lateral root organogenesis. [] Sortin2 appears to alter PI4P abundance at both the plasma membrane and endosomal compartments, impacting endocytic trafficking and ultimately influencing lateral root development.

Q4: Are the effects of Sortin2 on plant cells reversible?

A4: Yes, studies in Arabidopsis thaliana demonstrate that the phenotypic effects of Sortin2 are reversible upon drug removal. [] This reversibility highlights its potential as a valuable tool for controlled and temporary manipulation of cellular processes in research settings.

Q5: Beyond plants, has Sortin2 shown activity in other organisms?

A5: Yes, Sortin2 has demonstrated similar effects on endocytic trafficking in Saccharomyces cerevisiae (baker’s yeast). [, , ] This indicates a conserved mechanism of action across different eukaryotic organisms, suggesting broader implications for cellular biology research beyond plants. Here you can find more information: ,

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate](/img/structure/B1681885.png)

![N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide](/img/structure/B1681886.png)